2-(4-Methylphenyl)piperazine
Overview
Description
“2-(4-Methylphenyl)piperazine” is a chemical compound with the CAS Number: 65709-31-1 . It has a molecular weight of 176.26 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, including “this compound”, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The IUPAC name for “this compound” is this compound . The InChI code for this compound is 1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 176.26 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.
Scientific Research Applications
Synthesis and Pharmacological Applications
- Antidepressant and Antianxiety Properties : A novel series of compounds involving 4-methyl piperazine demonstrated antidepressant activities, as evidenced by the Porsolt’s behavioral despair test in mice. Additionally, significant antianxiety activity was observed in these compounds (J. Kumar et al., 2017).
Antimicrobial Applications
- Synthesis and Antimicrobial Activities : New derivatives of 1,2,4-Triazole, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, were synthesized and found to possess good or moderate activities against various microorganisms (H. Bektaş et al., 2007).
Drug Synthesis and Stability
- Stability in Biological Matrices : The stability of 2-(4-Methylphenyl)piperazine and related compounds in biological specimens, including blood, serum, and urine, under various storage conditions, was studied, highlighting the importance of proper storage to ensure minimal degradation (Robert D. Johnson & Sabra Botch-Jones, 2013).
Neurochemistry Research
- Mimicking MDMA's Molecular Mechanism : Research indicated that N-Substituted Piperazines, including this compound, mimic the molecular mechanism of MDMA, a psychoactive drug, in terms of serotonin and dopamine release (M. Baumann et al., 2005).
Therapeutic Applications
Antidiabetic Properties : Piperazine derivatives, including this compound, were identified as new antidiabetic compounds, with some compounds significantly improving glucose tolerance without any notable side effects (G. Le Bihan et al., 1999).
Central Pharmacological Activity : Various piperazine derivatives have shown central pharmacological activity, mainly involving the activation of the monoamine pathway, and have been researched for antipsychotic, antidepressant, and anxiolytic applications (A. F. Brito et al., 2018).
Bioorganic Chemistry
- Antibacterial and Cytotoxic Activities : Novel 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones, synthesized from 2-(4-substituted 1-piperazinyl) derivatives, showed strong to moderate in vitro antibacterial activity against various pathogens, including resistant strains (O. Phillips et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 1-(p-Tolyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Piperazine and its derivatives, including “2-(4-Methylphenyl)piperazine”, have wide-ranging applications in the field of medicine. They are key components in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions in the study and application of “this compound” are likely to be in the development of new drugs and therapeutic agents.
Mechanism of Action
Target of Action
2-(4-Methylphenyl)piperazine is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives have been identified as potential permeation enhancers in Caco-2 monolayers, a model of the intestinal epithelium . This suggests that the primary targets of this compound are likely to be the cells of the intestinal epithelium.
Mode of Action
It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
Given its potential role as a permeation enhancer, it may influence the pathways related to the transport of substances across the intestinal epithelium .
Pharmacokinetics
As a permeation enhancer, it is expected to improve the bioavailability of co-administered drugs by enhancing their absorption across the intestinal epithelium .
Result of Action
The primary result of the action of this compound is likely to be an increase in the permeability of the intestinal epithelium, facilitating the transport of substances across this barrier . This could potentially enhance the effectiveness of orally administered drugs.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment could affect its activity as a permeation enhancer . Additionally, the presence of other substances in the gastrointestinal tract could potentially interact with this compound and alter its efficacy and stability.
Properties
IUPAC Name |
2-(4-methylphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNXNUWTNOYQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614918 | |
Record name | 2-(4-Methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-31-1 | |
Record name | 2-(4-Methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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